molecular formula C10H6N6O B3332060 2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole CAS No. 869339-14-0

2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole

Cat. No.: B3332060
CAS No.: 869339-14-0
M. Wt: 226.19 g/mol
InChI Key: HBKKHFUZKHQRRG-UHFFFAOYSA-N
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Description

2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole is a heterocyclic compound that features both pyrazine and oxadiazole rings. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structural properties of this compound contribute to its versatility and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyrazinecarboxylic acid hydrazide with carbon disulfide, followed by oxidative cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyrazine rings, enhancing the compound’s chemical diversity.

Scientific Research Applications

2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activity, this compound is investigated for therapeutic applications, including as a potential treatment for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole can be compared with other similar compounds to highlight its uniqueness:

    2,5-Diphenyl-1,3,4-oxadiazole: Unlike this compound, this compound features phenyl groups instead of pyrazine rings, leading to different chemical and biological properties.

    2,5-Bis(2-pyridyl)-1,3,4-oxadiazole: This compound has pyridyl groups, which may result in different reactivity and applications compared to the pyrazine-containing analog.

    2,5-Bis(4-methyl-2-pyrazinyl)-1,3,4-oxadiazole: The presence of methyl groups on the pyrazine rings can alter the compound’s physical and chemical properties, affecting its behavior in various applications.

Properties

IUPAC Name

2,5-di(pyrazin-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6O/c1-3-13-7(5-11-1)9-15-16-10(17-9)8-6-12-2-4-14-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKKHFUZKHQRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN=C(O2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720851
Record name 2,2'-(1,3,4-Oxadiazole-2,5-diyl)dipyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869339-14-0
Record name 2,2'-(1,3,4-Oxadiazole-2,5-diyl)dipyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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